molecular formula C11H11ClN2OS B2386434 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide CAS No. 847783-39-5

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide

Cat. No.: B2386434
CAS No.: 847783-39-5
M. Wt: 254.73
InChI Key: HALDVULRGHGXNJ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide typically involves the reaction of 2-aminobenzothiazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are carried out in organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: The major products are N-substituted derivatives of the original compound.

    Oxidation Reactions: The major products are sulfoxides or sulfones.

    Reduction Reactions: The major products are amines or other reduced derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.

    2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

    2-Phenylbenzothiazole: Studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-7-10(15)13-6-5-11-14-8-3-1-2-4-9(8)16-11/h1-4H,5-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALDVULRGHGXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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